molecular formula C10H7ClN2O B1340393 1-Phenyl-1H-pyrazole-4-carbonyl chloride CAS No. 267641-97-4

1-Phenyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B1340393
CAS No.: 267641-97-4
M. Wt: 206.63 g/mol
InChI Key: CMUHIEKMPFWFSV-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-4-carbonyl chloride is an organic compound with the molecular formula C10H7ClN2O. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry, agrochemistry, and material science . This compound is characterized by a pyrazole ring substituted with a phenyl group and a carbonyl chloride group at the 4-position.

Preparation Methods

The synthesis of 1-Phenyl-1H-pyrazole-4-carbonyl chloride typically involves the following steps:

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process .

Properties

IUPAC Name

1-phenylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUHIEKMPFWFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-Phenyl-1H-pyrazole-4-carbonyl chloride in the synthesis of 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones?

A1: this compound serves as a crucial building block in the multi-step synthesis of 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones []. It reacts with 1-substituted 2-pyrazolin-5-ones in the presence of calcium hydroxide and 1,4-dioxane to form intermediate 4-heteroaroylpyrazol-5-ols. These intermediates then undergo cyclization in the presence of K2CO3/DMF to yield the target 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones.

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